molecular formula C18H21ClN2O B7951732 2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B7951732
M. Wt: 316.8 g/mol
InChI Key: XZHXVAJZQPBICY-UHFFFAOYSA-N
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Description

2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with an appropriate ketone or aldehyde under acidic conditions to form the indole ring . The specific synthetic route for this compound would involve the use of 4-ethoxyphenylhydrazine and an appropriate aldehyde or ketone, followed by further functionalization to introduce the ethan-1-amine group.

Chemical Reactions Analysis

Indole derivatives, including 2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride, undergo various chemical reactions such as:

Scientific Research Applications

2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride can be compared with other indole derivatives such as:

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.

    Gramine: A naturally occurring indole alkaloid.

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.ClH/c1-2-21-16-6-3-13(4-7-16)14-5-8-18-17(11-14)15(9-10-19)12-20-18;/h3-8,11-12,20H,2,9-10,19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHXVAJZQPBICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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